molecular formula C9H11N3O3 B14375689 Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate CAS No. 90559-53-8

Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate

Cat. No.: B14375689
CAS No.: 90559-53-8
M. Wt: 209.20 g/mol
InChI Key: UTEGWYBRUCAODM-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that includes a pyrazine ring, which is known for its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its pyrazine ring can participate in aromatic interactions, while the ester group can undergo hydrolysis or substitution reactions .

Properties

CAS No.

90559-53-8

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-hydroxyimino-3-pyrazin-2-ylpropanoate

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-6-10-3-4-11-7/h3-4,6,14H,2,5H2,1H3

InChI Key

UTEGWYBRUCAODM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)CC1=NC=CN=C1

Origin of Product

United States

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